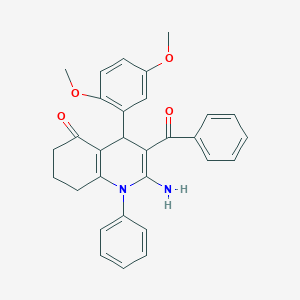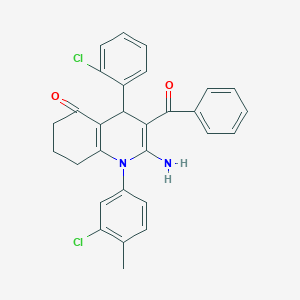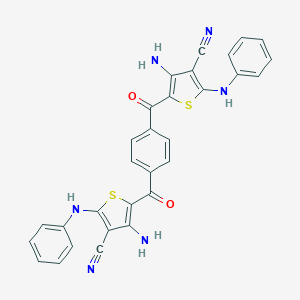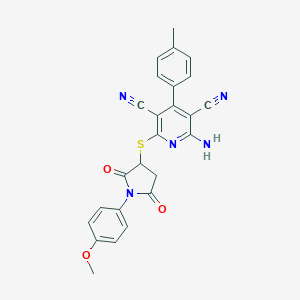![molecular formula C28H22N2OS B304439 4-(4-Methylphenyl)-2-{[2-(4-methylphenyl)-2-oxoethyl]sulfanyl}-6-phenylnicotinonitrile](/img/structure/B304439.png)
4-(4-Methylphenyl)-2-{[2-(4-methylphenyl)-2-oxoethyl]sulfanyl}-6-phenylnicotinonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-Methylphenyl)-2-{[2-(4-methylphenyl)-2-oxoethyl]sulfanyl}-6-phenylnicotinonitrile is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as MMPSN and belongs to the class of nicotinonitrile derivatives.
Mecanismo De Acción
The mechanism of action of MMPSN involves the inhibition of various enzymes and proteins that play a role in inflammation, cancer, and neurodegenerative diseases. MMPSN has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in inflammation. It has also been shown to inhibit the activity of matrix metalloproteinase-2 (MMP-2), which is involved in cancer metastasis. MMPSN has also been shown to inhibit the aggregation of amyloid beta protein, which is involved in the development of Alzheimer's disease.
Biochemical and Physiological Effects:
MMPSN has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. MMPSN has also been shown to induce apoptosis (cell death) in cancer cells by inhibiting the activity of MMP-2. In neurodegenerative diseases, MMPSN has been shown to reduce the aggregation of amyloid beta protein, which can prevent the formation of plaques in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using MMPSN in lab experiments include its high purity and stability, which allows for consistent results. MMPSN is also relatively easy to synthesize, which makes it cost-effective for research purposes. However, the limitations of using MMPSN in lab experiments include its low solubility in water, which can limit its use in certain experiments. MMPSN also has a low bioavailability, which can limit its effectiveness in vivo.
Direcciones Futuras
There are several future directions for the research on MMPSN. One potential direction is to study the effectiveness of MMPSN in combination with other drugs for the treatment of cancer and neurodegenerative diseases. Another direction is to study the potential of MMPSN as a drug delivery system for targeted drug delivery. Additionally, further research is needed to determine the safety and efficacy of MMPSN in vivo.
Métodos De Síntesis
The synthesis of MMPSN involves the reaction of 4-methylphenylacetonitrile with 2-(4-methylphenyl)-2-oxoethyl mercaptan in the presence of a base catalyst. The resulting product is then treated with 4-bromobenzaldehyde and ammonium acetate to obtain MMPSN. The synthesis method has been optimized to obtain high yield and purity of the compound.
Aplicaciones Científicas De Investigación
MMPSN has shown promising results in various scientific research studies. It has been studied for its potential as an anti-inflammatory, anti-cancer, and anti-microbial agent. MMPSN has also been studied for its role in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propiedades
Nombre del producto |
4-(4-Methylphenyl)-2-{[2-(4-methylphenyl)-2-oxoethyl]sulfanyl}-6-phenylnicotinonitrile |
|---|---|
Fórmula molecular |
C28H22N2OS |
Peso molecular |
434.6 g/mol |
Nombre IUPAC |
4-(4-methylphenyl)-2-[2-(4-methylphenyl)-2-oxoethyl]sulfanyl-6-phenylpyridine-3-carbonitrile |
InChI |
InChI=1S/C28H22N2OS/c1-19-8-12-21(13-9-19)24-16-26(22-6-4-3-5-7-22)30-28(25(24)17-29)32-18-27(31)23-14-10-20(2)11-15-23/h3-16H,18H2,1-2H3 |
Clave InChI |
BMDCETVCGHPDNF-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C2=CC(=NC(=C2C#N)SCC(=O)C3=CC=C(C=C3)C)C4=CC=CC=C4 |
SMILES canónico |
CC1=CC=C(C=C1)C2=CC(=NC(=C2C#N)SCC(=O)C3=CC=C(C=C3)C)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-Amino-6-{[1-(4-bromophenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl}-4-(4-methylphenyl)pyridine-3,5-dicarbonitrile](/img/structure/B304362.png)
![2-Amino-4-isopropyl-6-{[1-(4-methylphenyl)-2,5-dioxo-3-pyrrolidinyl]sulfanyl}-3,5-pyridinedicarbonitrile](/img/structure/B304363.png)
![2-{[1-(4-Bromophenyl)-2,5-dioxopyrrolidin-3-yl]thio}-6-methyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile](/img/structure/B304364.png)
![2-Amino-6-{[1-(4-bromophenyl)-2,5-dioxopyrrolidin-3-yl]thio}-4-phenylpyridine-3,5-dicarbonitrile](/img/structure/B304366.png)
![2-{[1-(4-Methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]thio}-6-phenylnicotinonitrile](/img/structure/B304368.png)





